Cas no 2680888-69-9 (3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid)

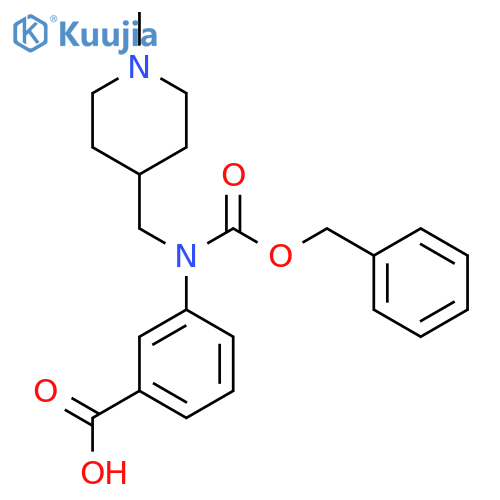

2680888-69-9 structure

商品名:3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid

- 2680888-69-9

- EN300-28302019

- 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid

-

- インチ: 1S/C22H26N2O4/c1-23-12-10-17(11-13-23)15-24(20-9-5-8-19(14-20)21(25)26)22(27)28-16-18-6-3-2-4-7-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,26)

- InChIKey: BXXTXWDLELRABP-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(C1C=CC=C(C(=O)O)C=1)CC1CCN(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 382.18925731g/mol

- どういたいしつりょう: 382.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 513

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 70.1Ų

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302019-2.5g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-28302019-0.5g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 0.5g |

$1289.0 | 2025-03-19 | |

| Enamine | EN300-28302019-1.0g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 1.0g |

$1343.0 | 2025-03-19 | |

| Enamine | EN300-28302019-0.25g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 0.25g |

$1235.0 | 2025-03-19 | |

| Enamine | EN300-28302019-10g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 10g |

$5774.0 | 2023-09-07 | ||

| Enamine | EN300-28302019-5g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 5g |

$3894.0 | 2023-09-07 | ||

| Enamine | EN300-28302019-10.0g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 | |

| Enamine | EN300-28302019-0.05g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 0.05g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-28302019-5.0g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 5.0g |

$3894.0 | 2025-03-19 | |

| Enamine | EN300-28302019-0.1g |

3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid |

2680888-69-9 | 95.0% | 0.1g |

$1183.0 | 2025-03-19 |

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

2680888-69-9 (3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量